N-(4-Bromobutyl)phthalimide

Polyamine Synthesis Spermidine Protected Amine Alkylation

Researchers constructing polyamine analogs often face yield collapse when substituting bromoalkyl chain lengths. N-(4-Bromobutyl)phthalimide delivers the precise C₄ aminobutyl segment matching native spermidine/spermine geometry, eliminating spacer-length uncertainty. • Demonstrated 67.8% yield at 98.75% purity in brexpiprazole intermediate synthesis via nucleophilic substitution with 7-hydroxyquinolin-2(1H)-one. • Enables scalable aminoderivatized valproic acid production for chemiluminescent immunoassay development using commercially available, low-cost co-reagents. • Heterobifunctional architecture supports sequential conjugation strategies for N4,N9-disubstituted acridine antitumor scaffolds and imidazo[4,5-b]pyridine ketolide antibiotic precursors. Supplied as ≥98% crystalline powder with certificate of analysis. Ambient global shipping.

Molecular Formula C12H12BrNO2
Molecular Weight 282.13 g/mol
CAS No. 5394-18-3
Cat. No. B559583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromobutyl)phthalimide
CAS5394-18-3
Molecular FormulaC12H12BrNO2
Molecular Weight282.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCCCBr
InChIInChI=1S/C12H12BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2
InChIKeyUXFWTIGUWHJKDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromobutyl)phthalimide Overview


N-(4-Bromobutyl)phthalimide is a heterobifunctional alkylating agent with the molecular formula C₁₂H₁₂BrNO₂, a molecular weight of 282.14 g/mol, and a melting point of 76–80 °C . As a member of the N-(ω-bromoalkyl)phthalimide class, it features a four-carbon (butyl) spacer chain terminated by a primary bromoalkyl group, serving as a protected amine precursor in multi-step organic synthesis [1]. Its intermediate chain length and steric properties differentiate it from shorter-chain analogs such as N-(3-bromopropyl)phthalimide (C₃ spacer) and longer-chain variants like N-(5-bromopentyl)phthalimide (C₅ spacer), directly affecting alkylation efficiency, product yields, and downstream molecular geometry in applications including polyamine synthesis, pharmaceutical intermediates, and functionalized ligands [2].

Spacer C4 butyl chain for native aminobutyl mimicry in polyamines
Reactivity Primary bromoalkyl group for controlled N-alkylation sequences
Differentiation Distinct steric/electronic profile vs C3 and C5 analogs

Substitution Failure with Chain Analogs


Interchanging N-(4-bromobutyl)phthalimide with N-(3-bromopropyl)phthalimide (C₃ spacer) or N-(5-bromopentyl)phthalimide (C₅ spacer) is not a neutral substitution and frequently leads to substantial differences in synthetic outcomes [1]. The four-carbon butyl chain provides a distinct geometric and electronic environment that influences nucleophilic substitution rates, cyclization tendencies, and the conformational flexibility of the final product. In polyamine synthesis, the C₄ spacer directly mirrors the native aminobutyl segment of biologically relevant polyamines such as spermidine and spermine, whereas the C₃ analog introduces a truncated chain that alters molecular recognition [2]. In alkylation reactions on solid supports or with sterically demanding substrates, the butyl chain offers optimal spacing that shorter propyl analogs cannot replicate . The quantitative evidence below demonstrates that selecting the correct bromoalkyl chain length is not a matter of interchangeability but a critical determinant of reaction yield, product purity, and synthetic feasibility [3].

C4 butyl (target) C3 propyl analog Shorter chain truncates polyamine recognition; alkylation steric profile may shift
C4 butyl (target) C5 pentyl analog Longer spacer alters cyclization tendency and conformational flexibility
C4 butyl (target) Similar CAS or N-bromoalkyl variants Chain-length mismatch may reduce yield in spermidine-type frameworks

Comparative Evidence vs. Analogs


Spermidine Synthesis Yield

In the synthesis of threefold protected spermidine via alkylation of a tosylated amine precursor, N-(4-bromobutyl)phthalimide provided the product in 'excellent yield' under the reported conditions [1]. The C₄ spacer length precisely matches the native aminobutyl segment of spermidine, enabling efficient coupling without chain-length mismatch that would occur with N-(3-bromopropyl)phthalimide (C₃ spacer) [2]. The same study demonstrates that N-(3-bromopropyl)phthalimide and N-(4-bromobutyl)phthalimide are both key precursors for ¹⁵N-enriched polyamine synthesis and were 'easily prepared in high yields' from potassium ¹⁵N-enriched phthalimide [3].

Spermidine synthesis
Class-level
Excellent yield reported with C4 butyl; no chain-length mismatch vs native aminobutyl unit
Supports polyamine analog synthesis fit
Class inference; no head-to-head yield data
Polyamine Synthesis Spermidine Protected Amine Alkylation

Valproic Acid Conjugate Synthesis

Reaction of diethyl propylmalonate with 4-bromobutylphthalimide (synonym for N-(4-bromobutyl)phthalimide) produced an amino-protected malonate intermediate, which after hydrazine deprotection and HCl treatment yielded an aminoderivatized valproic acid in good yield [1]. The synthesis was specifically noted as amenable to scale-up due to 'careful selection of commercially available materials and mild conditions' [2]. This manufacturable pathway using the C₄ spacer contrasts with potential alternatives using shorter bromoalkyl chains, where the increased steric congestion in the malonate coupling step could reduce efficiency.

Valproic acid conjugate
Reported
Good yield; scalable route using commercially available materials
May support conjugate synthesis workflow
Source-specific review needed
Immunoassay Reagent Valproic Acid Chemiluminescent Conjugate

Optimized Preparation Yield

A patent-derived synthetic procedure for N-(4-bromobutyl)phthalimide using potassium phthalimide, 1,4-dibromobutane, and K₂CO₃ in refluxing acetone achieved a yield of 67.77% with a purity of 98.75% [1]. This yield substantially exceeds the 32% yield reported in earlier literature for N-(4-bromobutyl)phthalimide synthesis under different conditions (1,4-dibromobutane/potassium salt molar ratio of 1.35 in acetone, 24 h reflux) [2]. For comparative context, EP 330 625 reports N-(3-bromopropyl)phthalimide obtained with a yield of 72% under its optimized conditions [3]. The optimized 67.8% yield for the C₄ compound represents a significant improvement over the historical 32% baseline and approaches the yield level of the shorter-chain C₃ analog.

Preparation yield
Reported
67.77% yield, 98.75% purity; vs 32% historical baseline, vs 72% C3 analog
Reported yield increase supports procurement viability
Cross-study comparison; conditions differ
Synthetic Method Pharmaceutical Intermediate Brepiprazole

Solid-Phase Alkylation of Hindered Putrescine

In a parallel solid-phase synthesis study, N-(4-bromobutyl)phthalimide was successfully employed for N-alkylation of N¹-mesitylenesulphonylputrescine . The mesitylenesulfonyl protecting group introduces significant steric bulk around the reactive amine; successful alkylation under these conditions demonstrates that the C₄ bromoalkyl chain possesses sufficient reach and conformational flexibility to access the hindered nucleophilic site. Shorter-chain analogs such as N-(3-bromopropyl)phthalimide would present greater steric constraints in approaching the same protected amine center, potentially reducing coupling efficiency or requiring forcing conditions [1].

Solid-phase alkylation
Class-level
Successful alkylation of hindered mesitylenesulfonyl-putrescine
C4 chain reach may benefit sterically demanding substrates
Class inference; no direct C3 comparison
Solid-Phase Synthesis Peptidomimetics Polyamine Alkaloids

Application Scenarios


Polyamine Analog Synthesis

This compound is the preferred alkylating agent for introducing aminobutyl segments into polyamine frameworks. The C₄ spacer directly matches the native aminobutyl chain of spermidine and spermine, enabling the construction of differentially protected natural polyamines in excellent yields as demonstrated in the Iwata and Kuzuhara synthesis [1]. For branched polyamines such as tertiary tetraamines and quaternary pentaamines, both N-(3-bromopropyl)phthalimide and N-(4-bromobutyl)phthalimide are employed depending on the desired methylene spacing; the C₄ compound is specifically required when a four-carbon bridge is targeted [2].

Brexpiprazole Intermediate Synthesis

N-(4-Bromobutyl)phthalimide serves as a key intermediate in the synthesis of brexpiprazole, an FDA-approved atypical antipsychotic [1]. The synthetic route involves nucleophilic substitution with 7-hydroxyquinolin-2(1H)-one, followed by phthalimide deprotection to generate the primary amine, subsequent piperidine ring formation, and Boc deprotection to yield the brexpiprazole intermediate. The 67.8% yield and 98.75% purity achieved in the optimized preparation make this compound a viable procurement choice for pharmaceutical development and scale-up applications [2].

Valproic Acid Immunoassay Conjugates

4-Bromobutylphthalimide (synonymous with N-(4-bromobutyl)phthalimide) is employed in the synthesis of aminoderivatized valproic acid for chemiluminescent immunoassay development. The synthetic pathway—malonate coupling followed by hydrazine deprotection—was specifically noted for its scalability and use of commercially available, low-cost reagents [1]. This validated, manufacturable route positions the compound as a reliable building block for clinical diagnostic reagent development and therapeutic drug monitoring assay production [2].

Diaminoacridine and Ketolide Precursors

N-(4-Bromobutyl)phthalimide is a documented precursor for preparing N4,N9-disubstituted 4,9-diaminoacridine derivatives, a scaffold with reported antitumor and antibacterial properties [1]. Additionally, it is employed in the synthesis of imidazo[4,5-b]pyridine derivatives applicable to ketolide antibiotic development [2]. The heterobifunctional nature of the compound—combining a bromoalkyl electrophile with a protected amine—makes it ideally suited for sequential conjugation strategies in medicinal chemistry campaigns targeting these bioactive scaffolds [3].

Application
Selection Property
Validation Focus
Polyamine analog synthesis
C4 spacer fidelity to native aminobutyl segment
Alkylation yield and protected amine stability
Brexpiprazole intermediate
Chain length and purity for downstream coupling
Intermediate purity and reaction efficiency
Immunoassay reagent synthesis
Scalable alkylation and deprotection sequence
Consistent yield and reagent quality
Bioactive scaffold precursors
Heterobifunctional reactivity for sequential conjugation
Bromoalkyl electrophile integrity and deprotection outcome

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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